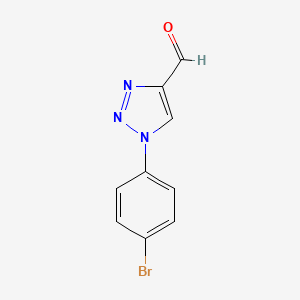

1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Propriétés

IUPAC Name |

1-(4-bromophenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQYPLKFLNXZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=N2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10581799 | |

| Record name | 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916151-04-7 | |

| Record name | 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Method 1: Vilsmeier-Haack Reaction

This method involves the Vilsmeier-Haack reaction, which is a well-known synthetic route for introducing aldehyde groups into aromatic compounds.

- Starting Material: 1-(4-Bromophenyl)-1H-1,2,3-triazole.

- Reagents: DMF (N,N-Dimethylformamide) and phosphorus oxychloride (POCl₃).

- Reaction Conditions: The reaction is conducted at low temperatures to control the formation of by-products.

- Typical yields range from 70% to 85%, depending on the purity of starting materials and reaction conditions.

Method 2: Click Chemistry Approach

Click chemistry is another effective strategy for synthesizing triazole derivatives through the copper-catalyzed azide-alkyne cycloaddition.

- Starting Materials: 4-bromobenzyl azide and propargyl alcohol.

- Reagents: Copper(I) sulfate as a catalyst.

- Reaction Conditions: The reaction is typically performed in an aqueous medium at room temperature.

- Yields for this method can vary but often exceed 80%, making it a favorable choice for synthesizing triazole derivatives.

Method 3: Grignard Reagent Method

This method utilizes Grignard reagents to introduce functional groups into the triazole framework.

- Starting Material: 1-(4-Bromophenyl)-4-bromo-1H-1,2,3-triazole.

- Reagents: Isopropylmagnesium chloride as the Grignard reagent.

- Reaction Conditions: The reaction is carried out under an inert atmosphere at low temperatures to prevent decomposition.

- Yields can be moderate (50%-70%), influenced by the stability of intermediates formed during the reaction.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Reduction: 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-methanol.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

The triazole ring is recognized as a significant pharmacophore in medicinal chemistry. Compounds containing this moiety have been developed as potential anticancer agents. For instance, derivatives of 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde have shown promising results against various cancer cell lines. Research indicates that these compounds can induce apoptosis and inhibit cell proliferation and migration in cancer cells such as HCT116 .

Antimicrobial Properties

In addition to anticancer activity, triazole derivatives have demonstrated antimicrobial effects against a range of pathogens. The modification of the triazole structure can enhance its interaction with biological targets, making it effective against bacteria and fungi .

Organic Synthesis Applications

Building Block for Complex Molecules

this compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its aldehyde functionality allows for further chemical transformations, such as oxidation to carboxylic acids or reduction to alcohols .

Synthesis of Triazole Hybrids

The compound can be utilized to create hybrids with other bioactive molecules. For example, it can be combined with pyrazoles or other heterocycles to produce novel compounds with enhanced biological activities . This approach has led to the discovery of new lead compounds for drug development.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The bromophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the aldehyde group can participate in covalent bonding with nucleophilic sites on proteins .

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

The compound belongs to a family of 1-aryl-1H-1,2,3-triazole-4-carbaldehydes, where the aryl group and aldehyde functionality dictate physicochemical and biological properties. Key analogues include:

Key Observations :

- Electron-Withdrawing Groups (EWGs): Bromine (4-Br) and nitro (4-NO₂) groups enhance electrophilicity, improving binding to biological targets like EGFR in cancer cells .

- Lipophilicity : Chlorine and bromine substituents increase logP values, enhancing membrane permeability .

Physicochemical Properties

- Solubility : Bromophenyl and dichlorophenyl derivatives show lower aqueous solubility due to higher logP values (~2.5–3.0) compared to fluorophenyl (logP ~1.8) .

- Thermal Stability : Triazole rings confer thermal resilience, with decomposition temperatures >200°C (observed in related Fe(II) helicates) .

Activité Biologique

1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic organic compound characterized by its unique triazole ring structure and the presence of a bromophenyl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The triazole moiety is known for its diverse pharmacological properties, making it a valuable scaffold for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₆BrN₃O. Its structure includes:

- Triazole Ring : A five-membered ring containing three nitrogen atoms.

- Bromophenyl Group : Enhances reactivity and biological activity.

- Aldehyde Functional Group : Allows for further chemical modifications.

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, in a study involving related compounds, several triazole derivatives demonstrated high cytotoxic activity against breast cancer cells (MCF-7) and lung cancer cells. Among these, compounds derived from this compound showed promising results with cytotoxicity percentages reaching up to 90.8% against lung cancer cells .

Antimicrobial Properties

The triazole scaffold is also noted for its antimicrobial activities. In studies evaluating various triazole derivatives, including those similar to this compound, compounds exhibited potent antibacterial and antifungal effects. Specifically, certain derivatives achieved higher inhibition rates compared to established antibiotics like metronidazole .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The triazole ring facilitates hydrogen bonding and π-π interactions with enzymes or receptors involved in cancer proliferation or microbial resistance mechanisms .

Synthesis and Derivatives

The synthesis of this compound typically involves the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes. This method allows for the introduction of various substituents that can modulate the biological activity of the resulting compounds.

Comparison with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde | Structure | Enhanced electron-withdrawing properties; potential anticancer activity |

| 5-(Bromophenyl)-1H-1,2,3-triazole | Structure | Lacks aldehyde; primarily used in material science |

| 1-(Phenyl)-1H-1,2,3-triazole-4-carbaldehyde | Structure | Different reactivity profile due to lack of halogen substitution |

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

- Anticancer Efficacy : A study demonstrated that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines. Compounds derived from the bromophenyl-substituted triazoles showed selective toxicity towards cancer cells while sparing normal cells .

- Antimicrobial Studies : Another investigation into the antimicrobial properties of triazoles found that derivatives similar to this compound displayed enhanced inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi .

Q & A

Q. Methodology :

Standardize assays using reference inhibitors (e.g., acetazolamide for carbonic anhydrase).

Perform structure-activity relationship (SAR) studies with systematic substituent modifications.

Validate results with orthogonal techniques (e.g., isothermal titration calorimetry vs. fluorescence assays) .

What crystallographic parameters should be prioritized when determining the molecular conformation of this compound?

Advanced

Critical parameters for X-ray crystallography include:

- R factor : Aim for <0.05 (e.g., R = 0.036 in ).

- Data-to-parameter ratio : >15:1 ensures model reliability .

- Thermal displacement parameters (B factors) : <5 Ų for non-H atoms indicates minimal disorder.

- Torsion angles : Confirm planarity of the triazole-aldehyde system (deviation <5°) .

Example : In , the dihedral angle between triazole and bromophenyl rings was 12.3°, influencing π-π stacking in biological targets.

What are the common biological targets investigated for this class of compounds in medicinal chemistry research?

Basic

Primary targets include:

- Carbonic anhydrase IX/XII : Overexpressed in cancer cells (IC₅₀ ~0.8–2.3 µM) .

- Histone deacetylases (HDACs) : IC₅₀ values correlate with substituent electron-withdrawing effects .

- Phosphodiesterases : Inhibition potential linked to aldehyde-mediated Schiff base formation .

Mechanistic insight : The bromophenyl group enhances hydrophobic binding, while the aldehyde participates in covalent interactions .

How does substituent variation at the triazole ring influence the compound's electronic properties and reactivity?

Advanced

Substituents alter:

- Electrophilicity : Electron-withdrawing groups (e.g., -Br, -CF₃) increase aldehyde reactivity.

- Redox potential : Cyclic voltammetry shows E₁/2 shifts of 50–100 mV with para-substituted aryl groups .

- π-Stacking capacity : Bromine’s polarizability enhances binding to aromatic enzyme pockets (e.g., HDAC2) .

Computational tools : DFT calculations (e.g., HOMO-LUMO gap narrowing with electron-deficient substituents) .

What safety considerations are paramount when handling this compound in laboratory settings?

Q. Basic

- PPE : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods to avoid aldehyde vapor exposure.

- Storage : Inert atmosphere (N₂), away from oxidizing agents .

Spill management : Neutralize with sodium bisulfite solution .

What strategies optimize the reaction conditions for introducing bromophenyl groups in triazole derivatives?

Advanced

Optimization strategies include:

- Catalyst screening : CuI vs. Cu nanoparticles for higher regioselectivity.

- Solvent effects : DMF improves solubility but may require post-reaction dialysis.

- Microwave irradiation : Reduces reaction time by 80% while maintaining yield .

| Condition | Outcome | Reference |

|---|---|---|

| CuI (10 mol%) in DMF | 78% yield, >95% regioselectivity | |

| Microwave (100 W) | 85% yield in 2 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.